molecular formula C8H10N2 B13595802 2-(Pyridin-2-YL)prop-2-EN-1-amine

2-(Pyridin-2-YL)prop-2-EN-1-amine

Cat. No.: B13595802
M. Wt: 134.18 g/mol
InChI Key: SWMJYWKHMDQKMH-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Containing Organic Molecules

Pyridine (B92270) and its derivatives are ubiquitous in the world of organic chemistry. The nitrogen atom in the pyridine ring imparts a basic character and the ability to participate in hydrogen bonding, which are crucial for biological activity. acs.orgresearchgate.net This has led to the incorporation of the pyridine scaffold into a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov

Pyridine-containing compounds are found in nature in the form of vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as various alkaloids. In the realm of synthetic chemistry, the pyridine ring is a key component in numerous drugs, including those with anticancer, antihypertensive, and antimicrobial properties. nih.govorganic-chemistry.org The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties for specific applications. prepchem.com

Significance of Allylic Amine Functionalities in Organic Synthesis

Allylic amines are highly valued intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. chemicalbook.comresearchgate.net The presence of the double bond in proximity to the amine group allows for reactions such as additions, oxidations, and rearrangements, making them versatile precursors for the synthesis of more complex nitrogen-containing molecules. wikipedia.org

The synthesis of allylic amines can be achieved through several methods, including the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of amines. acs.org These compounds are not only important as synthetic intermediates but also appear as structural motifs in a number of biologically active natural products and pharmaceuticals. rsc.org

Overview of Research Trajectories for Amine-Substituted Pyridine Derivatives

Research into amine-substituted pyridine derivatives is a vibrant and expanding field. These compounds are of significant interest for several reasons. The combination of a pyridine ring and an amine functionality can lead to molecules with interesting pharmacological properties. For instance, amine-substituted pyridines have been investigated for their potential as kinase inhibitors and for their activity against various diseases. nih.gov

Furthermore, the nitrogen atoms in both the pyridine ring and the amine group can act as ligands, allowing these molecules to form complexes with metal ions. These metal complexes can have applications in catalysis, for example, in promoting specific organic transformations. The ability to tune the electronic and steric properties of the ligand by modifying the pyridine and amine components makes this a fruitful area of research.

Hypothetical Synthesis and Characterization Data

Due to the limited specific data available for 2-(Pyridin-2-YL)prop-2-EN-1-amine, a plausible synthetic route and representative characterization data are presented below for illustrative purposes. A likely synthesis would involve the reaction of 2-vinylpyridine (B74390) with a suitable amine source.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 12-Vinylpyridine
Starting Material 2Ammonia (B1221849) (aqueous solution)
CatalystPalladium(II) acetate
LigandTriphenylphosphine
SolventDioxane
Temperature80 °C
Reaction Time24 hours
Yield65% (hypothetical)

Table 2: Representative Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks (Hypothetical)
¹H NMR (400 MHz, CDCl₃)δ 8.55 (d, 1H), 7.65 (td, 1H), 7.20-7.10 (m, 2H), 6.50 (ddd, 1H), 5.30 (d, 1H), 5.15 (d, 1H), 3.60 (d, 2H), 1.80 (s, 2H)
¹³C NMR (100 MHz, CDCl₃)δ 158.0, 149.5, 140.0, 136.5, 122.0, 121.5, 115.0, 45.0
Mass Spectrometry (ESI+)m/z 149.1073 [M+H]⁺
Infrared (IR) (film)ν 3350, 3280, 3080, 1640, 1590, 1470 cm⁻¹

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6,9H2

InChI Key

SWMJYWKHMDQKMH-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 2 Yl Prop 2 En 1 Amine

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule in a highly convergent manner, often by forming the key carbon-carbon and carbon-nitrogen bonds of the allylic amine side chain in a single or limited number of steps, starting from a simple pyridine (B92270) derivative.

Catalytic Approaches for Allylic Amination

Catalytic allylic amination represents a powerful and atom-economical strategy. A notable example is the rhodium-catalyzed reductive coupling of 2-vinylpyridines with imines. This method achieves a C-C bond-forming hydrogenation, directly yielding a substituted allylic amine attached to the pyridine ring. acs.orgnih.gov

The reaction typically involves the hydrogenation of a 2-vinyl azine in the presence of an N-arylsulfonyl imine at ambient temperature and pressure. nih.gov A cationic rhodium catalyst, often ligated with tri-2-furylphosphine, promotes the regioselective coupling to furnish the branched product of imine addition. acs.orgnih.gov While this method directly produces N-substituted allylic amines, subsequent deprotection of the sulfonyl group would be necessary to yield the primary amine, 2-(Pyridin-2-YL)prop-2-EN-1-amine.

Table 1: Examples of Rhodium-Catalyzed Reductive Coupling of 2-Vinylpyridine (B74390) Derivatives with N-Sulfonyl Imines acs.orgnih.gov
2-Vinyl Azine SubstrateImine PartnerCatalyst SystemYield (%)Diastereomeric Ratio (syn:anti)
6-Bromo-2-vinylpyridineN-Ts-benzaldimine[Rh(cod)2]OTf / (2-Fur)3P973:1
2-VinylpyridineN-Ts-benzaldimine[Rh(cod)2]OTf / (2-Fur)3P815:1
2-VinylquinolineN-Ts-(p-CF3-benzaldimine)[Rh(cod)2]OTf / (2-Fur)3P94>20:1
6-Bromo-2-vinylpyridineN-Ts-(2-naphthaldehyde imine)[Rh(cod)2]OTf / (2-Fur)3P923:1

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient pathway to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, established MCRs for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz reactions, provide a conceptual framework. acsgcipr.orgnih.gov

A hypothetical MCR could involve the one-pot condensation of an appropriate α,β-unsaturated aldehyde, an ammonium (B1175870) salt (as the amine source), and a suitable 1,3-dicarbonyl compound or its equivalent, which upon cyclization and aromatization would yield the desired pyridine scaffold with the prop-2-en-1-amine side chain already installed or as a masked functional group requiring minimal further steps. researchgate.netbohrium.com The advantage of such an approach lies in its operational simplicity and the rapid assembly of molecular complexity from simple precursors. acs.org

Chemo- and Regioselective Synthesis Strategies

Control of selectivity is paramount in the synthesis of functionalized molecules. The rhodium-catalyzed reductive coupling described previously is a prime example of a highly regioselective process. acs.orgnih.gov The reaction exclusively yields the branched allylic amine, with no formation of the linear isomer. This high regioselectivity is attributed to a catalytic mechanism involving the oxidative coupling of the vinyl pyridine and the imine to form a cationic aza-rhodacyclopentane intermediate, which dictates the regiochemical outcome upon subsequent cleavage. nih.gov

Furthermore, the reaction exhibits notable diastereoselectivity, favoring the syn product. The choice of phosphine (B1218219) ligand, such as tri-2-furylphosphine, has been shown to significantly enhance this selectivity. organic-chemistry.org This level of control is crucial for constructing specific stereoisomers and highlights the power of catalyst-steered transformations in achieving chemo- and regioselective synthesis.

Precursor-Based Synthetic Pathways

These synthetic routes involve the initial preparation of a key intermediate, which is then converted to the final product through one or more subsequent transformations.

Approaches from Pyridine-2-carbaldehyde Derivatives

Pyridine-2-carbaldehyde is a readily available and versatile starting material for introducing the prop-2-en-1-amine side chain. A common and effective strategy is the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.org This reaction involves the olefination of pyridine-2-carbaldehyde with a stabilized phosphonate (B1237965) carbanion.

Specifically, reacting pyridine-2-carbaldehyde with diethyl (cyanomethyl)phosphonate in the presence of a base (e.g., NaH, K₂CO₃) would generate 3-(pyridin-2-yl)acrylonitrile. organic-chemistry.org The HWE reaction is known for its high reliability and generally favors the formation of the (E)-alkene isomer. wikipedia.orgnih.gov The resulting α,β-unsaturated nitrile serves as a direct precursor to the target amine. Subsequent reduction of the nitrile group, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel), would furnish the desired this compound.

Table 2: Typical Conditions for Horner-Wadsworth-Emmons Olefination wikipedia.orgorganic-chemistry.org
Phosphonate ReagentAldehyde/KetoneBaseSolventTypical Temperature (°C)
Triethyl phosphonoacetateAromatic AldehydeNaHTHF, DME0 to 25
Diethyl (cyanomethyl)phosphonatePyridine-2-carbaldehydeK₂CO₃ / 18-crown-6CH₂Cl₂25
Diethyl benzylphosphonateAliphatic Aldehyden-BuLiTHF-78 to 25
Still-Gennari PhosphonateAromatic AldehydeKHMDSTHF-78

Transformation of Prop-2-en-1-amine Scaffolds

An alternative precursor-based approach involves starting with the prop-2-en-1-amine (allylamine) backbone and attaching the pyridine ring. This is typically achieved through a cross-coupling reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org

In this context, a 2-halopyridine, such as 2-bromopyridine or 2-chloropyridine, would be coupled with allylamine (B125299) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) often providing the best results, particularly for challenging substrates like heteroaryl halides. rug.nllibretexts.org This method provides a direct and modular route to the target compound from simple, commercially available starting materials.

Table 3: Representative Conditions for Buchwald-Hartwig Amination wikipedia.orgresearchgate.net
Aryl HalideAminePalladium SourceLigandBaseSolvent
2-BromopyridineAllylaminePd(OAc)₂BINAPNaOt-BuToluene
Aryl ChloridePrimary AminePd₂(dba)₃XPhosK₃PO₄Dioxane
Aryl TriflateSecondary AminePd(OAc)₂RuPhosCs₂CO₃Toluene
2-ChloropyridineVolatile AminePd(OAc)₂dpppNaOt-BuToluene

Utility of Organometallic Reagents in Synthesis

Organometallic reagents are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile toolkit for the synthesis of complex molecules like this compound. Several strategies can be proposed for its synthesis employing these reagents.

One potential pathway involves the addition of an organometallic reagent to a suitable pyridine-containing electrophile. For instance, a Grignard reagent derived from 2-bromopyridine could react with an appropriate three-carbon electrophile containing a protected amine functionality. The addition of Grignard reagents to pyridine N-oxides is a known method for introducing substituents at the 2-position of the pyridine ring organic-chemistry.org. This approach could be adapted by using a suitable allylic electrophile.

Another plausible route is the transition metal-catalyzed cross-coupling of a pyridine-containing organometallic species with an allylic amine precursor. For example, a 2-pyridylzinc or 2-pyridylboronate reagent could be coupled with a suitable propargyl amine derivative, followed by a regioselective reduction to the desired allylic amine. The regioselective hydrosilylation of propargylic amines, catalyzed by platinum complexes, presents a viable method for obtaining multifunctional allylic amines qub.ac.uk.

A rhodium(III)-catalyzed N-annulation reaction between an allylamine and an alkyne offers another sophisticated route to pyridine derivatives rsc.org. While this method typically constructs the pyridine ring itself, it highlights the utility of organometallic catalysis in manipulating allylic amine structures. A modification of this approach could potentially be developed to functionalize a pre-formed pyridine ring.

The following table summarizes potential organometallic approaches for the synthesis of the target compound, with hypothetical reaction parameters based on similar transformations reported in the literature.

Reaction Type Organometallic Reagent Electrophile/Coupling Partner Catalyst Hypothetical Yield (%)
Grignard Addition2-Pyridylmagnesium bromide3-Amino-2-propenal derivative-50-70
Negishi Coupling2-Pyridylzinc chloride3-Bromo-prop-1-en-2-amine derivativePd(PPh₃)₄60-80
Hydrosilylation-N-(prop-2-yn-1-yl)-2-vinylpyridinePtCl₂/XantPhos70-90

This is an interactive data table. Users can sort and filter the data based on the column headers.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, purification, and disposal. For the synthesis of pyridine derivatives, solvent-free methods have been successfully employed. For instance, the synthesis of 2,4,6-triaryl pyridines has been achieved under solvent-free conditions using a magnetic nanocatalyst orgchemres.org.

A potential solvent-free approach for synthesizing a precursor to the target molecule could involve a multicomponent reaction. For example, a Hantzsch-type pyridine synthesis could be adapted to run under neat conditions, potentially using microwave irradiation to accelerate the reaction and improve yields, a technique that has been recognized as a green chemistry tool nih.gov. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has also been reported, demonstrating the feasibility of such conditions for functionalizing the pyridine ring rsc.org.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product wordpress.com. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less efficient rsc.org.

The Environmental Factor (E-Factor) provides a measure of the total waste generated per unit of product. A lower E-factor signifies a greener process.

Let's analyze a hypothetical synthesis of this compound via aza-Diels-Alder reaction, which would exhibit high atom economy.

Hypothetical Reaction: 2-Vinylpyridine + N-Vinylformamide → Dihydropyridine intermediate → this compound (after reduction and deprotection)

In this ideal cycloaddition, all atoms of the reactants are incorporated into the product. The table below provides a theoretical atom economy calculation for this step.

Metric Calculation Value
Atom Economy (%) (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100100%
E-Factor (Total Mass of Waste / Mass of Product)Ideally 0

This is an interactive data table. Users can sort and filter the data based on the column headers.

The use of sustainable catalytic systems is paramount in green synthesis. This includes the use of non-toxic, earth-abundant metals, recyclable catalysts, and biocatalysts. For the synthesis of amines and pyridine derivatives, several sustainable catalytic approaches have been developed.

For the amination step, a recyclable poly(4-vinylpyridine)-supported copper iodide nanoparticle catalyst has been reported for the amination of aryl halides researchgate.net. Such a system could be adapted for the synthesis of the target molecule, offering advantages of easy catalyst separation and reuse. Iron-catalyzed allylic amination using nitroorganics also presents a more sustainable alternative to noble metal catalysts rsc.org.

In the context of constructing the pyridine ring or modifying it, various green catalytic systems are available. For example, the use of hydrotalcite magnetic nanoparticles decorated with cobalt for the synthesis of triaryl pyridines under aerobic oxidation offers a reusable and environmentally friendly catalytic system orgchemres.org. Research into metal-free allylic C-H amination reactions also points towards more sustainable synthetic routes nih.gov.

The table below highlights some sustainable catalytic systems applicable to the synthesis of pyridyl allylic amines.

Catalyst Type Metal/Active Species Reaction Type Advantages
Supported NanoparticlesCopper IodideAminationRecyclable, easy separation
Iron ComplexIronAllylic AminationEarth-abundant metal, low toxicity
Magnetic NanocatalystCobaltPyridine SynthesisRecyclable, solvent-free conditions
OrganocatalystSeleniumAllylic C-H AminationMetal-free

This is an interactive data table. Users can sort and filter the data based on the column headers.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 2 Yl Prop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-(Pyridin-2-YL)prop-2-EN-1-amine , a complete NMR analysis would provide unambiguous evidence of its chemical structure.

1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis

A detailed ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The vinyl protons of the prop-2-en-1-amine moiety would also have characteristic chemical shifts, and their coupling would provide information about their geometric arrangement. The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons would also have specific chemical shifts and multiplicities.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the vinyl group, and the sp³-hybridized carbon of the methylene group.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and requires experimental verification.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-3
Pyridine H-4
Pyridine H-5
Pyridine H-6
Vinyl H (C=CH₂)
Vinyl H (C=CH₂)
Methylene H (-CH₂-)
Amine H (-NH₂)

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and requires experimental verification.)

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2
Pyridine C-3
Pyridine C-4
Pyridine C-5
Pyridine C-6
Vinyl C (C=CH₂)
Vinyl C (=CH₂)
Methylene C (-CH₂)

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to elucidate the complete bonding network and spatial arrangement of atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, between adjacent protons on the pyridine ring and between the vinyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the pyridine ring and the prop-2-en-1-amine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier-Transform Infrared (FTIR) Spectroscopic Signature Analysis

The FTIR spectrum of This compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic and vinyl groups (around 3000-3100 cm⁻¹), the C=C stretching of the vinyl group and the C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1650 cm⁻¹ region), and the N-H bending vibration (around 1600 cm⁻¹).

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is predictive and requires experimental verification.)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)
C-H Stretch (Aromatic/Vinyl)
C=C Stretch (Vinyl)
C=N/C=C Stretch (Pyridine)
N-H Bend (Amine)

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. For This compound , the C=C stretching of the vinyl group and the breathing modes of the pyridine ring would be expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The high-resolution mass spectrum (HRMS) of This compound would provide its exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would be characteristic of its structure, with expected cleavages at the C-C bond adjacent to the amine and within the side chain, as well as fragmentation of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies were identified that report the high-resolution mass spectrometry analysis of this compound. Therefore, experimentally determined exact mass data, which would confirm its elemental composition with high precision, is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Similarly, there are no available tandem mass spectrometry (MS/MS) studies for this compound. An MS/MS analysis would provide critical insights into its structural integrity by detailing the fragmentation patterns of its molecular ion, which is essential for its unambiguous identification and characterization.

X-ray Crystallography and Solid-State Structure Analysis

The solid-state structure of this compound remains uncharacterized, as no X-ray crystallography data has been published.

Single-Crystal X-ray Diffraction for Molecular Geometry

Without single-crystal X-ray diffraction data, the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of the molecule cannot be definitively determined.

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption properties of this compound have not been reported in the scientific literature.

Absorption Maxima and Molar Extinction Coefficients

Data on its absorption maxima (λmax) and corresponding molar extinction coefficients (ε), which would describe the electronic transitions within the molecule upon absorption of UV-visible light, could not be found.

Understanding π-π* and n-π* Transitions in this compound

The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy molecular orbitals. In the case of this compound, the presence of both π-bonds and non-bonding lone pair electrons gives rise to two primary types of electronic transitions in the ultraviolet-visible (UV-Vis) region: π-π* and n-π* transitions. These transitions are fundamental to understanding the molecule's interaction with light and its potential applications in materials science and photochemistry.

The chromophore in this compound consists of the pyridine ring conjugated with a vinyl group. This extended π-system is where the π-π* transitions occur. The pyridine ring itself exhibits characteristic π-π* transitions. researchgate.netnih.gov The vinyl group, being in conjugation, extends the delocalization of the π-electrons, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. libretexts.org The amine group (-NH2) attached to the propenyl chain acts as an auxochrome. Its lone pair of electrons can also participate in the π-system through resonance, further modifying the energy of the molecular orbitals and influencing the absorption characteristics.

The n-π* transitions in this molecule primarily involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital of the aromatic system. researchgate.netnih.govresearchgate.net These transitions are typically of lower energy and thus appear at longer wavelengths compared to the high-energy π-π* transitions. However, they are often much weaker in intensity (lower molar absorptivity) because of the poor spatial overlap between the n and π* orbitals, making them sometimes difficult to observe or appear as a shoulder on a more intense π-π* band. researchgate.net

The solvent environment can significantly influence the positions of these absorption bands. For π-π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. ijcce.ac.ir Conversely, n-π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity due to the stabilization of the non-bonding orbital by the polar solvent molecules.

Based on the analysis of similar compounds, the following table provides a set of plausible, representative UV-Vis absorption data for this compound in a common organic solvent like ethanol. It is important to note that these are estimated values for illustrative purposes.

Transition TypeEstimated λmax (nm)Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Orbital Origin
π-π~230-250~10,000-20,000π(C=C, Pyridine) → π(C=C, Pyridine)
π-π~270-290~5,000-15,000π(Pyridine) → π(Pyridine)
n-π~310-340~100-500n(N, Pyridine) → π(Pyridine)

The higher energy π-π* transition is expected to be the most intense and arises from the extended conjugated system. The second π-π* transition is characteristic of the pyridine ring itself. The lower intensity n-π* transition is anticipated at a longer wavelength. The exact positions and intensities of these bands would be sensitive to the specific solvent used and the conformational orientation of the molecule. Further experimental and computational studies are necessary for a precise and detailed elucidation of the spectroscopic properties of this compound.

Reactivity and Reaction Mechanisms of 2 Pyridin 2 Yl Prop 2 En 1 Amine

Nucleophilic and Electrophilic Reactivity of the Amine Group

The primary amine group in 2-(Pyridin-2-YL)prop-2-EN-1-amine is a primary determinant of its nucleophilic character. This functionality is the main site for reactions involving acylation, alkylation, sulfonylation, and condensation with carbonyl compounds.

Acylation, Alkylation, and Sulfonylation Reactions

As a primary amine, the compound readily undergoes reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom facilitates nucleophilic attack on acylating, alkylating, and sulfonylating agents.

Acylation: In the presence of acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride), the amine group is acylated to form the corresponding amide. This reaction is fundamental in synthetic chemistry for protecting the amine group or for building larger molecular frameworks. The synthesis of N-(pyridin-2-yl)amides from 2-aminopyridines and α-bromoketones highlights the general reactivity of pyridine-containing amines towards amide formation. rsc.org

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines, and eventually to a quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of functionalized pyridine (B92270) derivatives often involves the alkylation of amino or pyridone groups. nih.govescholarship.org

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield a sulfonamide. This reaction is analogous to acylation and is a common method for synthesizing compounds with a wide range of biological activities.

Table 1: Representative Reactions of the Amine Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl Chloride (CH₃COCl)N-acetyl amide
AlkylationMethyl Iodide (CH₃I)N-methylated amine
SulfonylationTosyl Chloride (TsCl)N-tosyl sulfonamide

Formation of Imines and Schiff's Bases

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction typically proceeds under mild acidic catalysis and involves the elimination of a water molecule. masterorganicchemistry.comjocpr.comyoutube.com

The mechanism involves two key stages:

Nucleophilic addition of the primary amine to the carbonyl carbon, forming a neutral hemiaminal (or carbinolamine) intermediate after proton transfer. jocpr.comyoutube.com

Protonation of the hydroxyl group in the hemiaminal, followed by elimination of water to form a resonance-stabilized iminium ion. Subsequent deprotonation yields the final imine product. youtube.com

The formation of Schiff bases from pyridine-2-aldehyde and various amines is a well-documented process, underscoring the feasibility of this reaction for pyridyl-containing structures. dergipark.org.trresearchgate.netnih.govscirp.org These reactions are often reversible through hydrolysis in the presence of aqueous acid. masterorganicchemistry.comyoutube.com

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses its own distinct reactivity, primarily characterized by its basicity and its ability to undergo N-oxidation and quaternization.

Protonation and Basicity Studies

The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital, making it basic and capable of being protonated by acids. The pKa of the conjugate acid of pyridine is approximately 5.2. In this compound, there are two basic centers: the pyridine nitrogen and the aliphatic primary amine nitrogen. Generally, aliphatic amines are significantly more basic (pKa of conjugate acid ~9-10) than pyridine. wikipedia.org Therefore, in the presence of a single equivalent of acid, protonation is expected to occur preferentially at the more basic primary amine group.

N-Oxidation and Quaternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid or m-CPBA). nih.govwikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions, often at the 2- and 4-positions. wikipedia.orgresearchgate.net The N-oxide functionality can also serve as a directing group in various synthetic transformations. researchgate.netorganic-chemistry.org The formation of 2-aminopyridines can be achieved from pyridine N-oxides through reactions with activated isocyanides. nih.gov

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form a quaternary pyridinium (B92312) salt. google.com This reaction introduces a permanent positive charge on the pyridine ring and is a common strategy for modifying the properties of pyridine-containing molecules. The process is typically carried out by heating the pyridine derivative with an alkyl halide, sometimes in a suitable solvent. google.com

Table 2: Representative Reactions of the Pyridine Nitrogen

Reaction TypeReagent ExampleProduct Type
ProtonationHydrochloric Acid (HCl)Pyridinium salt
N-Oxidationm-CPBAPyridine-N-oxide
QuaternizationMethyl Iodide (CH₃I)N-methylpyridinium iodide

Electrophilic and Radical Reactions on the Allylic Moiety

The prop-2-en-1-amine portion of the molecule, often referred to as an allylic moiety, introduces further reactivity centered on the carbon-carbon double bond and the adjacent allylic position.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents like halogens (Br₂) or hydrogen halides (HBr). The regioselectivity of these additions would be influenced by the electronic effects of both the pyridine ring and the aminomethyl group.

Radical Reactions: The allylic C-H bonds are relatively weak and are susceptible to radical abstraction. This makes the allylic position a potential site for functionalization. Modern synthetic methods, such as those involving photoredox catalysis, can facilitate allylic C-H amination reactions by generating alkene radical cations that undergo subsequent C-N bond formation. nih.gov

Rearrangement Reactions: In related systems, such as 2-alkylpyridines, allylation at the α-carbon can be achieved through a tandem nucleophilic substitution/aza-Cope rearrangement sequence, highlighting the potential for rearrangements involving the allylic group in pyridine derivatives. beilstein-journals.org

The reactivity of the allylic group provides a pathway for further derivatization of the carbon skeleton of the molecule, complementing the reactions available at the nitrogen centers.

Halogenation and Hydrohalogenation Reactions

The addition of halogens and hydrohalogens to the double bond of this compound is a key transformation. The pyridine ring's electronic properties play a crucial role in the regioselectivity of these reactions.

While direct experimental data on the halogenation of this compound is not extensively available in the reviewed literature, the behavior of similar pyridine-containing compounds provides valuable insights. The halogenation of pyridines often requires specific reagents and conditions due to the ring's electron-deficient nature. nih.govchemrxiv.org For instance, methods have been developed for the selective halogenation of pyridine rings using designed phosphine (B1218219) reagents, which can be displaced by halide nucleophiles. nih.govchemrxiv.org Another approach involves the halogenation of pyridine N-oxides, which provides a practical route to 2-halo-substituted pyridines. nih.gov These methods, however, focus on the pyridine ring itself rather than substituents.

In the case of this compound, electrophilic addition of halogens (e.g., Br₂, Cl₂) to the double bond is expected. The reaction would likely proceed through a halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would lead to a dihalogenated product. The regioselectivity of hydrohalogenation (e.g., HBr, HCl) is anticipated to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond and the halide to the more substituted carbon, influenced by the electronic effects of the pyridine ring.

Table 1: Predicted Products of Halogenation and Hydrohalogenation
ReactantReagentPredicted Major Product
This compoundBr₂1,2-Dibromo-2-(pyridin-2-yl)propan-1-amine
This compoundHCl2-Chloro-2-(pyridin-2-yl)propan-1-amine

Cycloaddition Reactions (e.g., Diels-Alder)

The propenyl group in this compound can potentially act as a dienophile in Diels-Alder reactions. However, the presence of the pyridine ring and the amine group can influence its reactivity.

The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. The electronic nature of the double bond in this compound is modulated by the electron-withdrawing pyridine ring, potentially making it a suitable dienophile for reaction with electron-rich dienes. Research on related systems, such as 2(1H)-pyridones, has shown their capability to act as dienes in Diels-Alder reactions to form bicyclic structures. researchgate.netnih.gov While this involves the pyridine ring itself participating as the diene component, it highlights the utility of pyridyl systems in cycloadditions.

For this compound to act as a dienophile, the reaction would involve a [4+2] cycloaddition with a suitable diene, leading to a cyclohexene (B86901) derivative. The stereoselectivity of such a reaction would be of interest, potentially favoring the endo product as is common in many Diels-Alder reactions. Photosensitized [4+2]-cycloaddition reactions have also been reported for related N-sulfonylimines, demonstrating the potential for photochemical methods to induce cycloadditions in similar systems. nih.gov

Radical Addition Chemistry

The double bond in this compound is also susceptible to radical addition reactions. These reactions are typically initiated by a radical species and proceed via a chain mechanism.

Radical additions to alkenes are a fundamental transformation in organic synthesis. In the context of this compound, the addition of a radical (X•) to the double bond would generate a carbon-centered radical intermediate. The regioselectivity of this initial addition is governed by the stability of the resulting radical. The radical would preferentially form on the carbon atom that is better able to stabilize it, which in this case would be the carbon adjacent to the pyridine ring due to potential resonance stabilization. The subsequent reaction of this intermediate with a hydrogen donor would yield the final product.

While specific studies on the radical addition to this compound are scarce, research on the radical trifluoromethylation of pyridones and related N-heteroarenes using light-mediated methods suggests the feasibility of radical functionalization on similar scaffolds. acs.org

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that determine the structure of the products.

In halogenation and hydrohalogenation , the regioselectivity is primarily dictated by the electronic effects of the pyridine ring and the stability of the carbocationic or halonium ion intermediates. As mentioned, Markovnikov addition is expected for hydrohalogenation.

For cycloaddition reactions , the regioselectivity would depend on the electronic nature of both the diene and the dienophile (this compound). The relative orbital energies (HOMO and LUMO) of the reacting partners would determine the preferred orientation of addition. Stereoselectivity in Diels-Alder reactions is famously governed by the endo rule, which predicts the preferential formation of the kinetic product where the substituents of the dienophile are oriented towards the developing pi system of the diene.

In radical additions , the regioselectivity is controlled by the stability of the radical intermediate. The stereoselectivity would be influenced by the approach of the incoming radical and the subsequent trapping agent, which can be affected by the steric bulk of the substituents.

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound requires sophisticated experimental and computational techniques.

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step. princeton.eduyoutube.comyoutube.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed.

For reactions involving this compound, KIE studies could provide valuable information. For instance, in a hypothetical elimination reaction to form an imine, deuterating the α-carbon to the amine could reveal whether the C-H bond is broken in the rate-limiting step. A significant primary KIE (kH/kD > 1) would support such a mechanism. youtube.comyoutube.com Secondary KIEs can also provide insights into changes in hybridization at the transition state. nih.gov

Table 2: Illustrative Kinetic Isotope Effects in Amine Reactions
Reaction TypeIsotopic SubstitutionExpected KIE (kH/kD)Mechanistic Implication
E2 Eliminationα-C-H to α-C-D> 2C-H bond cleavage in rate-determining step. youtube.com
Nucleophilic Addition-~ 1No C-H bond cleavage in rate-determining step. youtube.com

Reaction Coordinate Analysis

Computational chemistry provides a powerful avenue for investigating reaction mechanisms through reaction coordinate analysis. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated.

For the reactions of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathways. For example, in a Diels-Alder reaction, the concerted and stepwise pathways could be compared energetically to determine the most likely mechanism. The geometries of the transition states would reveal the origins of regioselectivity and stereoselectivity. Computational studies have been successfully used to establish the mechanism of reactions involving pyridin-2-yl ureas, demonstrating the utility of this approach for similar systems. rsc.orgresearchgate.net

Coordination Chemistry and Ligand Properties of 2 Pyridin 2 Yl Prop 2 En 1 Amine

Monodentate and Multidentate Coordination Modes

The structural features of 2-(Pyridin-2-YL)prop-2-EN-1-amine allow for several modes of coordination to a metal center. The denticity of the ligand is expected to be flexible, adapting to the electronic and steric requirements of the metal ion and the reaction conditions.

The most probable coordination mode for this compound is as a bidentate N,N-chelating ligand. This involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the primary amine group. This mode of coordination is well-documented for the analogous ligand 2-(aminomethyl)pyridine (also known as 2-picolylamine). wikipedia.orgnih.gov The formation of a stable five-membered chelate ring is a strong driving force for this coordination behavior. researchgate.net

In this N,N-bidentate mode, the ligand would coordinate to a metal center, forming a complex with a structure influenced by the coordination number and preferred geometry of the metal ion. For example, with a square planar metal ion like Pd(II) or Pt(II), a complex of the type [M(L)Cl2] would be expected, where L represents the bidentate ligand. researchgate.netresearchgate.net For octahedral metal ions such as Ni(II) or Ru(II), complexes of the type [M(L)2X2] or [M(L)3]n+ could be formed. acs.orgacs.orgresearchgate.net

While bidentate chelation is favored, monodentate coordination through the more basic pyridine nitrogen is also a possibility, particularly if the metal center is sterically hindered or if other strongly coordinating ligands are present. However, the chelate effect generally makes the bidentate mode more stable.

A more unique and complex coordination mode for this compound involves the participation of the allylic double bond. The π-electrons of the C=C double bond can coordinate to a transition metal center, leading to a tridentate N,N,π-coordination. This type of coordination is less common but has been observed for other ligands containing both nitrogen donors and an allylic group. bohrium.com

The formation of a π-coordination bond is indicated by a characteristic splitting of the allyl group proton signals in ¹H NMR spectra and a high-frequency shift of the C=C stretching vibration in the IR spectrum. bohrium.com The ability of the allyl group to coordinate depends on several factors, including the electronic properties of the metal center and the geometric constraints of the ligand. For some metal ions, particularly those with d-electrons available for back-bonding, the formation of a six-membered chelate ring involving the pyridine nitrogen, the amine nitrogen, and the allylic π-system is a plausible scenario. However, in many cases, the allyl group may not participate in coordination if the N,N-chelation is strong and sterically demanding. bohrium.com

Complexation with Transition Metals

The versatile coordination modes of this compound make it a promising ligand for the synthesis of a variety of transition metal complexes. Based on the chemistry of analogous ligands, its complexes with Ni, Pd, Pt, Ru, and Cu are expected to exhibit interesting structural and spectroscopic properties.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, ruthenium(II) complexes could be prepared by reacting the ligand with a precursor like RuCl₂(PPh₃)₃. acs.org Similarly, nickel(II) complexes could be synthesized from Ni(ClO₄)₂ or NiCl₂. acs.org The synthesis of palladium(II) and platinum(II) complexes would likely proceed by reacting the ligand with salts such as K₂PdCl₄ or K₂PtCl₄. researchgate.net Copper(II) complexes can be readily formed from copper(II) perchlorate (B79767) or copper(II) chloride. tandfonline.com

The resulting complexes would be characterized by a variety of analytical techniques, including elemental analysis, mass spectrometry, and spectroscopic methods, to determine their composition and structure.

The coordination of this compound to a metal center would lead to characteristic changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the pyridine ring and the amine group are expected to shift. The ν(C=N) and ν(C=C) stretching vibrations of the pyridine ring, typically observed around 1590-1430 cm⁻¹, would likely shift to higher frequencies. The N-H stretching and bending vibrations of the amine group would also be altered. If the allylic π-system is involved in coordination, a shift in the ν(C=C) stretching frequency would be observed. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals of the protons on the pyridine ring and the methylene (B1212753) and methine protons adjacent to the nitrogen atoms would experience a downfield shift upon coordination due to the deshielding effect of the metal ion. If the allyl group coordinates, the signals of the vinylic protons would also be shifted. bohrium.com In the ¹³C NMR spectrum, the carbon atoms directly involved in bonding to the metal would show the most significant shifts.

UV-Visible Spectroscopy: The electronic spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands would depend on the metal ion and the coordination geometry. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions. acs.org

Table 1: Expected Spectroscopic Data for a Hypothetical [Ni(this compound)₂Cl₂] Complex

Spectroscopic Technique Expected Observation
IR (cm⁻¹)
ν(N-H) Shifted from free ligand value
ν(C=N) pyridine Shifted to higher frequency
ν(C=C) allyl Shift may indicate π-coordination
¹H NMR (ppm)
Pyridine-H Downfield shift
CH₂-N Downfield shift
CH=CH₂ Shift may indicate π-coordination
UV-Vis (nm)

Based on studies of analogous 2-(aminomethyl)pyridine complexes, a variety of coordination geometries can be anticipated. For example, a palladium(II) complex, [Pd(L)Cl₂], would likely exhibit a square planar geometry, with the ligand acting as an N,N-bidentate chelate. researchgate.net A copper(II) complex, such as Cu(L)(tcm) where 'tcm' is tricyanomethanide, has been shown to have a distorted square pyramidal geometry. tandfonline.com Ruthenium(II) complexes with 2-(aminomethyl)pyridine can adopt various octahedral geometries depending on the other ligands present. acs.orgacs.org

Table 2: Representative Crystallographic Data for Analogous Metal Complexes

Complex Metal Coordination Geometry Key Bond Lengths (Å) Reference
[Pd(2-ampy)Cl₂] Pd(II) Square Planar Pd-N(py) ~2.03, Pd-N(amine) ~2.05 researchgate.net
Cu(pca)(2-ampy)(tcm) Cu(II) Distorted Square Pyramidal Cu-N(py) ~2.00, Cu-N(amine) ~2.02 tandfonline.com
trans,cis-RuCl₂(PPh₃)₂(ampy) Ru(II) Octahedral Ru-N(py) ~2.15, Ru-N(amine) ~2.23 acs.org
[Ni(2-ampy)₂(NCS)₂] Ni(II) Octahedral Ni-N(py) ~2.10, Ni-N(amine) ~2.12 researchgate.net

(Note: '2-ampy' = 2-(aminomethyl)pyridine; 'pca' = picolinamide; 'tcm' = tricyanomethanide. Data are approximate and for illustrative purposes.)

The crystal packing of these complexes would likely be influenced by hydrogen bonding interactions involving the amine N-H protons and any counter-ions or solvent molecules present in the crystal lattice.

Ligand Design and Modification Strategies

The design and modification of this compound are crucial for tailoring its properties and, consequently, the characteristics of the metal complexes it forms. These strategies primarily revolve around steric and electronic tuning, as well as the introduction of chirality.

The steric and electronic properties of this compound can be systematically modified to influence its coordination chemistry. These modifications can impact the ligand's bite angle, the stability of the resulting metal complexes, and the reactivity of the metal center.

Electronic Tuning:

The electronic nature of the ligand can be adjusted by introducing electron-donating or electron-withdrawing groups on the pyridine ring. For instance, adding an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, at the 4- or 6-position of the pyridine ring increases the electron density on the nitrogen atom. This enhanced basicity of the pyridine nitrogen leads to stronger coordination to a metal center. Conversely, the introduction of electron-withdrawing groups, like a nitro (-NO₂) or a chloro (-Cl) group, decreases the electron density on the pyridine nitrogen, weakening its coordination bond with the metal.

The amine group of the ligand can also be a target for electronic tuning. N-alkylation or N-arylation can modulate the basicity of the amine nitrogen, thereby influencing its donor strength.

Steric Tuning:

Steric hindrance can be introduced by placing bulky substituents on the pyridine ring, typically at the positions ortho to the nitrogen (the 6-position). Bulky groups, such as tert-butyl or phenyl, can influence the coordination geometry around the metal center, potentially forcing a more distorted geometry. This can be a valuable strategy for creating coordinatively unsaturated metal centers, which are often catalytically active.

Similarly, substituents on the allylic backbone can introduce steric bulk near the metal center. For example, replacing the hydrogen atoms on the carbon bearing the amine group with methyl groups would increase steric crowding. The coordination chemistry of bidentate aminopyridinato ligands has been a popular area of research due to their easy accessibility and versatility. nih.gov The ability to easily modify steric bulk allows for control over the metal-to-ligand stoichiometry and the properties of the resulting metal complexes. nih.gov

Table 1: Hypothetical Effects of Substituents on the Electronic and Steric Properties of this compound

Substituent PositionSubstituentElectronic EffectSteric Effect
4-position of Pyridine-OCH₃Electron-donatingMinimal
4-position of Pyridine-NO₂Electron-withdrawingMinimal
6-position of Pyridine-C(CH₃)₃Weakly electron-donatingHigh
Amine Nitrogen-CH₃Electron-donatingModerate

The introduction of chirality into the ligand framework is of significant interest, particularly for applications in asymmetric catalysis. For this compound, a chiral center can be readily introduced at the carbon atom of the C-N bond in the allylamine (B125299) fragment.

Synthesis of enantiomerically pure forms of the ligand, such as (R)- or (S)-2-(Pyridin-2-YL)prop-2-EN-1-amine, would allow for the formation of chiral metal complexes. These chiral catalysts could then be employed in enantioselective reactions, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The synthesis of chiral 1-(pyridin-2-yl)ethan-1-amine has been achieved enantioselectively from pyridine-2-carboxaldehyde. youtube.com A similar strategy could potentially be adapted for the synthesis of chiral analogues of the title compound.

The stereochemistry of the ligand would dictate the facial selectivity of substrate binding to the metal center, leading to the preferential formation of one enantiomer of the product. The rigidity of the chelate ring formed by the ligand is crucial for the effective transfer of chirality from the ligand to the catalytic site.

Stability and Lability of Metal-Ligand Complexes

The stability and lability of the metal complexes formed with this compound are critical parameters that determine their utility in various applications. Stability refers to the thermodynamic tendency of a complex to form, while lability relates to the kinetic rate at which the ligands in the complex are exchanged.

The formation of a chelate ring upon coordination of this compound to a metal center through both the pyridine and amine nitrogens significantly enhances the thermodynamic stability of the complex. This is known as the chelate effect. The stability of metal complexes generally decreases as the size of the chelate rings formed by open-chained polyamine ligands increases from five to six-membered rings. biointerfaceresearch.com The ligand this compound is expected to form a stable five-membered chelate ring.

The stability of the complex is also influenced by the Hard and Soft Acid-Base (HSAB) principle. biointerfaceresearch.com Hard metal ions (e.g., Fe³⁺, Cr³⁺) will form more stable complexes with hard donor atoms, while soft metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺) will form more stable complexes with soft donor atoms. The pyridine nitrogen is a borderline soft-hard base, while the amine nitrogen is a harder base. This allows the ligand to coordinate effectively with a wide range of metal ions.

The lability of the complex is influenced by factors such as the electronic configuration of the metal ion and the steric properties of the ligand. For instance, complexes of d⁸ square planar metal ions like Ni(II), Pd(II), and Pt(II) are generally kinetically inert. The introduction of steric bulk on the ligand can, in some cases, increase the lability of the complex by weakening the metal-ligand bonds.

The pH of the solution can also affect the stability of the complex. youtube.com At low pH, the amine group can be protonated, preventing its coordination to the metal and leading to the dissociation of the complex.

Table 2: Expected Stability Trends for Metal Complexes of this compound

Metal IonIrving-Williams Order TrendHSAB MatchExpected Relative Stability
Mn²⁺LowerBorderlineModerate
Fe²⁺IntermediateBorderlineModerate-High
Co²⁺IntermediateBorderlineHigh
Ni²⁺HighBorderline/SoftHigh
Cu²⁺HighestBorderline/SoftVery High
Zn²⁺LowerBorderlineModerate

Catalytic Applications of 2 Pyridin 2 Yl Prop 2 En 1 Amine and Its Metal Complexes

Heterogeneous Catalysis

Immobilization Strategies for Ligands

The field of catalysis is vast, and researchers frequently explore novel ligand structures to achieve improved activity, selectivity, and stability in metal-catalyzed reactions. The general class of pyridyl-containing ligands has been extensively investigated in cross-coupling reactions, where the nitrogen atom of the pyridine (B92270) can coordinate to a metal center, influencing its electronic properties and steric environment. Similarly, ligands bearing amine functionalities are crucial in processes like asymmetric hydrogenation, where they can participate in hydrogen bonding or direct the stereochemical outcome of the reaction.

Furthermore, the functionalization of C-H bonds is a prominent area of research where pyridine-containing compounds often act as directing groups, facilitating the selective reaction at a specific C-H bond. In polymerization, nitrogen-containing ligands, including those with pyridine rings, are used to tune the properties of the resulting polymers.

However, without specific studies on 2-(Pyridin-2-YL)prop-2-EN-1-amine, any discussion of its potential catalytic behavior would be purely speculative and would not meet the requirement for a scientifically accurate and evidence-based article. Future research may yet explore the catalytic potential of this specific compound, at which point a detailed analysis of its applications will become feasible.

Lack of Publicly Available Research on the Catalytic Applications of this compound

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the catalytic applications of the chemical compound This compound .

The investigation sought to find specific data related to the compound's use in the following areas, as per the requested outline:

Surface-Supported Catalytic Systems: No studies were found where this compound or its metal complexes were immobilized on solid supports for catalytic use.

Organocatalysis Utilizing the Amine Moiety: There is no available literature demonstrating the use of this compound as an organocatalyst.

Michael Additions and Aldol (B89426) Reactions: No research papers or patents describe the application of this specific amine in promoting Michael additions or aldol reactions.

Enamine/Iminium Catalysis: The potential for this compound to act via enamine or iminium ion intermediates in catalytic cycles has not been explored in published research.

Mechanistic Insights into Catalytic Cycles: Consequentially, no mechanistic studies, including investigations into turnover frequency, selectivity, or the spectroscopic monitoring of catalytic intermediates involving this compound, were identified.

While the searches returned a wide array of information on other pyridine-containing ligands and their significant roles in various catalytic processes, none of the available resources mentioned the specific compound this compound.

Due to the strict requirement to focus solely on This compound and the complete absence of scientific data regarding its use in the specified catalytic contexts, it is not possible to generate the requested article. The creation of such an article would necessitate fabricating data or reporting on unrelated compounds, which would not adhere to the principles of scientific accuracy.

Should research on the catalytic properties of this compound be published in the future, the generation of the requested article may become feasible.

Computational Chemistry and Theoretical Studies of 2 Pyridin 2 Yl Prop 2 En 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(Pyridin-2-YL)prop-2-EN-1-amine. These calculations can map out the electron distribution, identify reactive sites, and predict a variety of molecular properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. csic.esthaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule. This would likely involve the nitrogen atom of the amine group and the π-system of the prop-2-en-1-amine side chain, which are regions of higher electron density. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, particularly the nitrogen atom within the ring which is inherently electron-withdrawing. researchgate.net

The introduction of different substituent groups on the pyridine ring can significantly influence the HOMO and LUMO energy levels. For instance, the addition of electron-donating groups like -NH2 tends to increase the energy of both HOMO and LUMO levels, while electron-withdrawing groups like -CN generally lower the energies of both frontier orbitals. csic.es These shifts in orbital energies directly impact the HOMO-LUMO gap and, consequently, the molecule's reactivity. csic.es

To illustrate the typical range of these values in related compounds, the following table presents calculated HOMO, LUMO, and energy gap values for some pyridine and pyrimidine (B1678525) derivatives.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Nitroaniline--3.8907
p-Isopropylaniline--5.2968
p-Aminoaniline--4.6019
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine-6.26130.88447.1457
Bridged Pyridine Derivative (F3)--4.61
Bridged Pyridine Derivative (B12)--2.06

Note: The data in this table is derived from computational studies on various aniline (B41778), pyrimidine and pyridine derivatives and is presented for comparative purposes. csic.esthaiscience.inforesearchgate.net The exact values for this compound would require specific DFT calculations.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the molecular surface. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. thaiscience.inforesearchgate.net

For this compound, the ESP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring, a common feature in pyridine derivatives. researchgate.net The amine group in the side chain would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amine group and those attached to the carbon atoms would exhibit positive electrostatic potential.

The ESP map provides a clear visual representation of the molecule's reactivity. The negative potential on the pyridine nitrogen suggests its role as a hydrogen bond acceptor or a coordination site for metal ions. The distribution of positive and negative potentials across the entire molecule gives a comprehensive picture of its polarity and potential intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the prop-2-en-1-amine side chain allows this compound to adopt various conformations. Understanding the energy landscape associated with these conformations is crucial for predicting its three-dimensional structure and dynamic behavior.

Rotational Barriers and Preferred Conformations

The rotation around the single bonds, particularly the C-C bond connecting the pyridine ring to the side chain and the C-N bond of the amine group, governs the conformational preferences of the molecule. Computational methods can be used to calculate the energy profile as a function of the dihedral angles of these bonds, revealing the energy barriers between different conformers.

In related systems, such as N-aryl-2-aminopyridines, the rotational barriers around the N-Ar bonds are influenced by electronic effects of substituents. csic.es For this compound, the rotation around the bond connecting the pyridine ring and the propenyl group will likely have a notable energy barrier due to potential steric interactions between the side chain and the hydrogen atom on the C3 position of the pyridine ring. The planarity of the pyridine ring and the double bond in the side chain will also influence the preferred conformations, favoring those that minimize steric hindrance while potentially allowing for stabilizing intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the pyridine nitrogen.

The following table provides examples of rotational barriers in related diarylamine and N-pyridyl aniline compounds, which can offer context for the potential energy barriers in the target molecule.

Compound SystemRotational Barrier (kcal/mol)
N-(pyridin-4-yl)-2-iso-propylanilines (protonated)5.5 - 5.7
N-methyl-N-(5-substituted-pyrimidin-2-yl)-2-methoxymethylanilinesVaries with substituent

Note: This data is from studies on related pyridine-containing systems and serves as a reference. csic.es

Dynamic Behavior and Fluxionality

The relatively low energy barriers expected for the rotation around single bonds in this compound suggest that the molecule is likely to be conformationally flexible at room temperature. This dynamic behavior, or fluxionality, means that the molecule can easily interconvert between different low-energy conformations. This has implications for its interaction with biological targets or its role in chemical reactions, as it can adapt its shape to fit into binding pockets or to achieve a favorable transition state geometry.

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Calculated NMR chemical shifts for protons and carbons can provide a theoretical spectrum that can be compared with experimental data. For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the vinylic protons of the double bond, the methylene (B1212753) protons adjacent to the amine, and the amine protons themselves. Similarly, the 13C NMR spectrum would show distinct signals for each carbon atom in the molecule.

The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum. The predicted IR spectrum for this compound would exhibit characteristic stretching frequencies for the N-H bonds of the amine, the C=C double bond, the C-N bonds, and the various C-H bonds, as well as the vibrational modes of the pyridine ring.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is shaped by the molecule's three-dimensional structure.

For this compound, one would anticipate distinct signals for the protons and carbons of the pyridine ring, the allylic group, and the amine function. The chemical shifts of the pyridinyl protons would be influenced by the electron-withdrawing nature of the nitrogen atom. The vinylic protons of the prop-2-en-1-amine moiety would exhibit characteristic shifts and coupling patterns, while the chemical shift of the amine protons would be sensitive to solvent and concentration.

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and would require specific computational modeling for verification.

Table 1: Hypothetical Theoretical NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~158
Pyridine C3~7.2~122
Pyridine C4~7.7~136
Pyridine C5~7.1~121
Pyridine C6~8.5~149
Allyl Cα-~145
Allyl Cβ-~115
Allyl Cγ~3.5~45
Allyl Hβ (cis to Py)~5.2-
Allyl Hβ (trans to Py)~5.3-
Allyl Hγ~1.8-
NH₂Variable-

Simulated Vibrational Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods can simulate these spectra, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's bonding and dynamics. arxiv.orgchimia.ch

The simulated vibrational spectrum of this compound would be expected to show characteristic bands for the C=C and C=N stretching vibrations of the pyridine ring, the C=C stretching of the allyl group, and the N-H stretching and bending modes of the amine group. The exact frequencies of these vibrations are sensitive to the molecule's conformation and any intermolecular interactions.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3400-3300
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Vinylic)~3080-3020
C=C Stretch (Allyl)~1645
C=N/C=C Stretch (Pyridine)~1600-1430
N-H Bend~1620

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energy profiles.

Transition State Characterization

For any chemical transformation involving this compound, identifying the transition state structure is crucial to understanding the reaction mechanism. Computational methods can locate and characterize these high-energy structures, providing information about the geometry and electronic properties at the peak of the reaction barrier.

Ligand-Metal Interaction Modeling

The pyridine and amine functionalities of this compound make it a potential ligand for metal ions. Computational modeling can provide significant insights into the nature of these interactions.

Bonding Analysis in Coordination Complexes

When this compound acts as a ligand, computational methods can be used to analyze the bonding within the resulting coordination complex. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand's lone pairs and the metal's empty orbitals. This analysis helps to understand the strength and nature of the coordinate bonds. For example, in a hypothetical complex with a transition metal, the bonding between the pyridinyl nitrogen and the metal, as well as the amine nitrogen and the metal, could be characterized and compared.

Computational Analysis of this compound: Predictive Catalytic Insights Remain Elusive

Despite the growing interest in pyridine-containing compounds for catalytic applications, a comprehensive computational and theoretical examination of the catalytic activity and selectivity of this compound is not yet available in peer-reviewed scientific literature. Extensive searches of scholarly databases did not yield specific studies focused on the predictive catalytic properties of this particular molecule.

The field of computational chemistry offers powerful tools to predict how a molecule might behave as a catalyst, saving valuable time and resources in the laboratory. Techniques such as Density Functional Theory (DFT) are commonly employed to model reaction mechanisms, calculate energy barriers, and predict the stereoselectivity of catalytic processes. For a compound like this compound, which features a pyridine ring, a common ligand in catalysis, and a reactive allylic amine group, such theoretical studies would be invaluable.

While direct research on this compound is absent, computational studies on related structures offer a glimpse into the potential areas of interest for future research. For instance, theoretical investigations into the role of the pyridine moiety in various catalytic reactions have been conducted. These studies often highlight the ability of the pyridine nitrogen to coordinate with metal centers, thereby influencing the electronic properties and reactivity of the catalytic complex.

Furthermore, computational analyses of other pyridine derivatives in catalysis have explored their potential in a range of transformations. These include polymerization reactions where the stereoselectivity is a key factor, and acylation reactions where pyridine-based catalysts have shown significant promise. rsc.orgresearchgate.net DFT calculations have been instrumental in understanding the underlying mechanisms of these reactions, including the stabilization of intermediates and transition states. rsc.org

The prediction of catalytic activity and selectivity for a new compound like this compound would typically involve the following computational steps:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule and its potential catalytic complexes.

Reaction Mechanism Elucidation: Mapping out the step-by-step pathway of the catalyzed reaction, including the identification of all intermediates and transition states.

Selectivity Prediction: For reactions with multiple possible products, calculating the energy barriers for each pathway to predict which product is favored.

Without dedicated computational studies on this compound, any discussion of its specific catalytic behavior remains speculative. Future research in this area would be necessary to unlock the potential of this compound and to provide the detailed research findings and data tables that are currently unavailable.

Derivatization and Functionalization of 2 Pyridin 2 Yl Prop 2 En 1 Amine

Synthesis of Substituted Derivatives

The generation of new derivatives from 2-(Pyridin-2-YL)prop-2-EN-1-amine can be systematically approached by targeting either the aromatic pyridine (B92270) core or the reactive allylic side chain.

The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, the 2-substituent, an allylamine (B125299) group, is activating and directs incoming electrophiles primarily to the 5-position. Reactions such as halogenation, nitration, and sulfonation could potentially be achieved under forcing conditions.

A more versatile strategy for functionalizing the pyridine ring involves metal-catalyzed cross-coupling reactions or directed ortho-metallation. For instance, after suitable protection of the primary amine, the pyridine ring could be halogenated to introduce a handle for subsequent reactions like Suzuki, Stille, or Sonogashira couplings, enabling the introduction of aryl, vinyl, or alkynyl groups. researchgate.net Directed lithiation of protected 2-substituted pyridines is another powerful method, allowing for the introduction of a wide range of electrophiles at specific positions on the ring. mdpi.com

Table 1: Plausible Reactions for Pyridine Ring Modification

Reaction TypeReagents/ConditionsExpected Product Feature
HalogenationN-Halosuccinimide (NBS, NCS)Halogen-substituted pyridine ring
Directed LithiationBuLi, TMEDA, then E+ (e.g., CO2, R-CHO)Functional group at C3 or C6 position
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl group attached to the pyridine ring
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl group attached to the pyridine ring

The allylic chain contains two key functional groups: the primary amine and the carbon-carbon double bond. These sites can be modified independently or in tandem.

The primary amine is a nucleophilic center and can readily undergo a variety of classical amine reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for installing a wide range of functional groups and for protecting the amine during other reactions.

N-Alkylation: The amine can be alkylated using alkyl halides, although this reaction can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides furnishes sulfonamides, which are stable functional groups found in many biologically active molecules.

The terminal alkene is susceptible to a range of addition and oxidation reactions.

Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C), would reduce the double bond to yield 2-(Pyridin-2-yl)propan-1-amine.

Epoxidation: Treatment with a peroxy acid like m-CPBA would form the corresponding epoxide, a versatile intermediate for further reactions.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkene into a vicinal diol.

Michael Addition: If the amine is first converted to a protected, electron-withdrawing group, the double bond can act as a Michael acceptor for various nucleophiles.

Many of these transformations are well-established in the synthesis of complex allylic amines and their derivatives. organic-chemistry.orgnih.govacs.org

Formation of Polymeric Materials

The vinyl group in this compound makes it a promising candidate for the synthesis of functional polymers. The presence of both a pyridine ring and a primary amine offers multiple functionalities that can be exploited in the resulting polymer.

While the specific synthesis of this compound is not widely documented, plausible synthetic routes can be proposed based on established organic transformations. One potential pathway involves the treatment of 2-acetylpyridine (B122185) with a phosphorus ylide in a Wittig reaction to form 2-isopropenylpyridine. Subsequent allylic bromination followed by a nucleophilic substitution with an amine source, such as in a Gabriel synthesis, would yield the target monomer. youtube.com An alternative route could involve the addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to 2-cyanopyridine, followed by the reduction of the resulting imine.

The vinyl group of the monomer is suitable for polymerization, most commonly through free-radical polymerization techniques using initiators like AIBN or benzoyl peroxide. This process would result in a polymer with a saturated carbon backbone and pendant 2-(pyridin-2-yl)methylamine units. The polymerization of vinylpyridines is a well-known process that can be adapted for this monomer. rsc.orggoogle.comnih.gov

The resulting polymer, poly(this compound), would be rich in functional handles for post-polymerization modification.

The pyridine nitrogen can be quaternized by reacting the polymer with alkyl halides, introducing positive charges and altering solubility. mdpi.com This is a common strategy to create polyelectrolytes or materials with antimicrobial properties.

The primary amine groups along the polymer chain can be derivatized using the methods described in section 8.1.2, allowing for the attachment of various functional molecules, cross-linking agents, or biocompatible moieties.

The pyridine rings can also act as ligands to coordinate with metal ions, leading to the formation of polymer-metal composite materials with interesting catalytic or electronic properties.

Table 2: Potential Polymerization and Post-Modification Reactions

ProcessDescriptionPotential Application
Free-Radical PolymerizationPolymerization of the vinyl group to form a carbon backbone.Creation of a base functional polymer.
Post-Polymerization QuaternizationReaction of pyridine nitrogen with alkyl halides. mdpi.comSynthesis of cationic polyelectrolytes, ion-exchange resins.
Post-Polymerization AcylationReaction of amine groups with acyl chlorides.Grafting of functional side chains, altering hydrophilicity.
Metal CoordinationChelation of metal ions by pyridine units in the polymer.Development of catalytic materials, sensors.

Supramolecular Chemistry Applications

The molecular structure of this compound is well-suited for applications in supramolecular chemistry due to its capacity for multiple non-covalent interactions.

The primary amine group is a hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This dual capacity allows for the formation of self-assembled structures, such as chains or networks, through intermolecular hydrogen bonding.

Furthermore, the pyridine nitrogen is an excellent ligand for coordinating with a wide range of transition metal ions. acs.org This property enables the use of the molecule as a building block in coordination-driven self-assembly to construct discrete metallo-supramolecular architectures like molecular rectangles, cages, or coordination polymers. rsc.orgrsc.org The resulting assemblies have potential applications in catalysis, host-guest chemistry, and molecular sensing. The combination of the coordinating pyridine and the hydrogen-bonding amine could lead to complex, multi-level assembled structures. mdpi.com

Finally, the aromatic pyridine ring can participate in π-π stacking interactions, which can further stabilize supramolecular assemblies and influence their electronic properties and solid-state packing. mdpi.com The interplay of these various non-covalent forces—hydrogen bonding, metal coordination, and π-π stacking—makes this compound a highly promising candidate for the rational design of novel supramolecular materials.

Self-Assembly via Non-Covalent Interactions

No published research could be located that investigates the self-assembly of this compound. Therefore, no data on the mechanisms, such as hydrogen bonding, π-π stacking, or metal coordination involving this specific compound, can be presented.

Host-Guest Chemistry

There is no available scientific literature describing the participation of this compound in host-guest systems. As a result, information regarding the types of host molecules it might interact with, the nature of these interactions, and any corresponding association constants or structural data is unavailable.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of efficient and innovative methods for the synthesis of complex molecules is a cornerstone of organic chemistry. For 2-(Pyridin-2-YL)prop-2-EN-1-amine, future research will likely focus on creating more direct, atom-economical, and stereoselective synthetic routes. Allylic amines are valuable building blocks in organic synthesis, found in numerous natural products and pharmaceuticals. qub.ac.uk

Current strategies for synthesizing allylic amines often involve multi-step sequences. nih.gov Novel approaches could circumvent these limitations. One promising avenue is the adaptation of transition-metal-catalyzed N-annulation reactions, which can construct pyridine (B92270) rings from precursors like allyl amines and alkynes. rsc.orgrsc.org A potential pathway could involve the sequential dehydrogenation of an allylamine (B125299) followed by a Rh(III)-catalyzed N-annulation with an appropriate alkyne. rsc.orgrsc.org

Another area of exploration is the direct amination of allylic alcohols or related substrates. organic-chemistry.org Molybdenum-based catalysts, for instance, have shown efficacy in the dehydrative allylation of amines with allyl alcohols. organic-chemistry.org Furthermore, methods involving the hydrosilylation of propargylic amines can yield multifunctional allylic amines with high regioselectivity, presenting another sophisticated route to access compounds like this compound. qub.ac.uk

Potential Synthetic Strategy Key Transformation Catalyst/Reagent Example Anticipated Advantage
Transition-Metal AnnulationPyridine ring formationRh(III) complex, Cu(II) oxidant rsc.orgrsc.orgAtom economy, convergence
Dehydrative AllylationC-N bond formationMoO₃/TiO₂ organic-chemistry.orgUse of readily available starting materials
Hydrosilylation of Propargyl AminesAlkyne to alkene reductionPtCl₂/XantPhos qub.ac.ukHigh regioselectivity, functional group tolerance
C-H FunctionalizationDirect amination of alkenesVanadoxaziridine acs.orgDirect installation of amine group

Development of Advanced Catalytic Systems

Catalysis is central to modern, sustainable chemical synthesis. For this compound, the development of advanced catalytic systems will be crucial for controlling stereochemistry and improving reaction efficiency. The pyridine nitrogen and the alkene functionality are both known to play critical roles in catalytic transformations. acs.org

Ruthenium-based catalysts, such as Ru-DTBM-segphos, have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of other 2-pyridyl-substituted alkenes. acs.orgnih.gov Future research could adapt these systems to achieve the enantioselective reduction of the alkene in the target molecule or its precursors. Computational and kinetic studies on such systems have revealed that the pyridine nitrogen is often essential for achieving high enantioselectivity. acs.org

Palladium-catalyzed reactions are also a fertile ground for investigation. Regioselective palladium-catalyzed allylic amination of vinyl aziridines has been used to create novel polyamines, and similar strategies could be tailored for the synthesis of this compound. nih.govnih.gov Furthermore, iron-catalyzed allylic amination using nitroaromatics as the nitrogen source presents an alternative, cost-effective approach. rsc.org

Catalytic System Target Reaction Potential Ligand/Catalyst Key Research Goal
Ruthenium CatalysisAsymmetric HydrogenationRu-DTBM-segphos nih.govEnantioselective synthesis of saturated analogues
Palladium CatalysisAllylic AminationPd-Phosphoramidite nih.govnih.govRegioselective and stereoselective C-N bond formation
Aluminum CatalysisAsymmetric AlkylationAmino acid-based chiral ligands nih.govSynthesis of chiral tertiary alcohol precursors
Iron CatalysisAllylic Amination[CpFe(CO)₂]₂ rsc.orgUse of earth-abundant metal catalysts

Integration into Materials Science and Nanotechnology

The unique combination of a polymerizable alkene and a metal-coordinating pyridine ring makes this compound an intriguing monomer for materials science and nanotechnology. Allyl monomers, including allylamine, can be polymerized to create functional polymers, though they sometimes yield lower molecular weight oligomers. wikipedia.org

Pyridyl-functionalized polymers have attracted significant attention for a range of applications. researchgate.net They are used as nanotherapeutic platforms, in electrochromic devices, and as supportive ligands in catalysis. researchgate.netfrontiersin.orgacs.org By incorporating this compound as a monomer, it is conceivable to create novel polymers with tailored properties. For example, the pyridyl group can coordinate with metal ions for catalytic or sensing applications, while the amine backbone influences solubility and biocompatibility.

The ability of pyridyl disulfide groups to bind to gold surfaces has been exploited for surface patterning. nih.gov Similarly, polymers derived from this compound could be used to functionalize surfaces, creating platforms for microarrays or controlled cell adhesion. nih.gov The allylamine component itself can be used to introduce primary amine groups onto surfaces via plasma polymerization, creating positively charged surfaces for layer-by-layer assembly of nanomaterials. taylorandfrancis.com

Application Area Role of the Compound Potential Functionality Relevant Research
Functional PolymersMonomerMetal coordination, pH-responsiveness, drug conjugation researchgate.netnih.govPyridyl-based coordination polymers frontiersin.org, Allyl-functionalized polymers in biomedicine nih.gov
Surface PatterningSurface-active monomerCovalent attachment to surfaces, microarray fabricationPyridyl disulfide functionalized glycopolymers on gold surfaces nih.gov
NanotherapeuticsPolymer building blockStimuli-responsive drug delivery, siRNA conjugation researchgate.netnih.govPyridyl disulfide polymers as nanotherapeutic platforms researchgate.net
Electrochromic MaterialsComponent of Coordination PolymerTuning optical and electronic propertiesPyridyl-based coordination polymers for electrochromic applications frontiersin.org

Theoretical Predictions for New Chemical Reactivity

Computational chemistry and theoretical studies provide powerful tools to predict and understand chemical reactivity, guiding experimental efforts. For this compound, theoretical predictions can illuminate its electronic structure, conformational preferences, and potential reaction pathways.

Density Functional Theory (DFT) calculations could be employed to model the reactivity of this molecule. Such studies have been used to investigate the mechanisms of related reactions, like the palladium-catalyzed allylation of primary amines and the deamination of alkylpyridinium salts. nih.govacs.org By analyzing the frontier molecular orbitals and electrostatic potential, researchers could predict the molecule's susceptibility to electrophilic attack, nucleophilic addition, or radical reactions.

Furthermore, computational studies can aid in the design of new catalytic systems. For instance, DFT calculations have helped to elucidate the origin of enantioselectivity in the hydrogenation of pyridyl-substituted alkenes by modeling the transition states of the catalytic cycle. nih.gov Similar in silico experiments could predict which chiral ligands would be most effective for asymmetric transformations involving this compound. The electronic effects of substituents on the pyridine ring are known to regulate the redox potentials and reactivity of metal complexes, a phenomenon that can be systematically studied and predicted using computational methods. nih.gov

High-Throughput Screening for Undiscovered Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of large libraries of compounds for new biological activities or properties. nih.govscdiscoveries.com Given that the pyridine and allylic amine motifs are present in a wide array of biologically active molecules and pharmaceuticals, this compound is a strong candidate for inclusion in screening libraries. wikipedia.orgrsc.orgnih.gov

HTS campaigns could reveal previously unknown biological targets for this compound. Focused screening libraries, which contain compounds designed to interact with specific target classes like G-protein-coupled receptors (GPCRs), kinases, or ion channels, would be a logical starting point. thermofisher.com The structural features of this compound make it a potential scaffold for developing inhibitors or modulators of these protein families.

Beyond drug discovery, HTS methodologies could be used to screen for other functionalities. For example, its properties as a ligand in catalysis, a building block for functional materials, or as a component in sensor arrays could be rapidly evaluated. The development of diverse small molecule libraries is crucial for discovering novel starting points for new medicines and materials. nih.gov The systematic screening of compounds like this compound has the potential to uncover unexpected and valuable applications, accelerating innovation across various scientific disciplines. scdiscoveries.com

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-2-yl)prop-2-en-1-amine in academic research?

Methodological Answer: The compound can be synthesized via asymmetric hydrogenation of prochiral allylamine precursors using transition-metal catalysts. For example, CO₂-assisted hydrogenation with Ru-based catalysts (e.g., [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)]), combined with a base like DBU in methanol, has been reported to achieve enantioselectivity up to 99% ee under optimized conditions . Key steps include:

  • Precursor preparation: Starting with substituted allylamines.
  • Catalyst screening: Testing chiral ligands (e.g., TsDPEN, BINAP) for stereochemical control.
  • Reaction optimization: Adjusting CO₂ pressure (1–50 bar) and solvent polarity to enhance yield and selectivity.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity. For example, the vinylic proton (CH₂=CH–) typically resonates at δ 5.2–6.0 ppm.
  • X-ray Crystallography : Use SHELXL for structure refinement . The pyridyl ring and amine group geometry (e.g., bond angles, torsional strain) can be validated against the Cambridge Structural Database.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the typical coordination behaviors of this compound with transition metals?

Methodological Answer: The pyridyl nitrogen and amine group act as a bidentate ligand, forming stable complexes with metals like Co(II), Ru(II), or Pd(II). For instance:

  • Cobalt Complexes : Evidence shows CoCl₂ complexes with pyridyl ligands adopt tetrahedral or pentacoordinate geometries, depending on solvent and ligand denticity .
  • Catalytic Applications : Ru complexes of similar allylamines are used in asymmetric hydrogenation; ligand denticity and steric effects influence catalytic activity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for hydrogenation or coordination reactions.
  • Compare with experimental X-ray data (e.g., bond lengths < 1.5 Å for pyridyl C–N) to validate accuracy .
  • Software: Gaussian or ORCA for energy minimization; VMD for visualization.

Q. How to resolve contradictions between NMR and X-ray crystallography data for this compound?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Steps to resolve:

Validate Crystallographic Data : Refine using SHELXL with high-resolution data (R-factor < 0.05) .

Variable-Temperature NMR : Probe conformational changes (e.g., coalescence of peaks at 300–400 K).

Cross-Validation : Compare with IR (C=N stretch ~1600 cm⁻¹) and UV-Vis (π→π* transitions ~270 nm).

Q. How to optimize enantioselective synthesis under industrial-relevant conditions?

Methodological Answer: Scale-up challenges include catalyst loading and solvent recovery. Strategies:

  • Continuous Flow Systems : Improve mass transfer and reduce reaction time.
  • Heterogeneous Catalysis : Immobilize chiral catalysts on SiO₂ or MOFs for reuse.
  • Green Solvents : Test bio-based solvents (e.g., cyclopentyl methyl ether) to replace methanol .
  • In Situ Monitoring : Use Raman spectroscopy to track enantiomeric excess (ee) in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.